molecular formula C19H14F3N3O2S B2828922 Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-00-9

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2828922
CAS No.: 338957-00-9
M. Wt: 405.4
InChI Key: RILCRUVEQJZIKK-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

The synthesis of Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate typically involves multiple steps, including the formation of the triazine ring and the introduction of the phenylsulfanyl and trifluoromethylphenyl groups. One common synthetic route is as follows:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a phenylthiol reacts with a suitable electrophilic intermediate.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as trifluoromethyl iodide.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, such as using metal hydrides, to form partially or fully reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes and receptors.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or conditions that involve specific molecular targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s effects may be mediated through various pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(phenylsulfanyl)-3-phenyl-1,2,4-triazine-6-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activity.

    Ethyl 5-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate: This compound has a methylsulfanyl group instead of a phenylsulfanyl group, which may affect its reactivity and interactions with molecular targets.

    Ethyl 5-(phenylsulfanyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate: This compound has the trifluoromethyl group in a different position on the phenyl ring, which may influence its chemical and biological properties.

Properties

IUPAC Name

ethyl 5-phenylsulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-2-27-18(26)15-17(28-14-9-4-3-5-10-14)23-16(25-24-15)12-7-6-8-13(11-12)19(20,21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILCRUVEQJZIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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